molecular formula C14H20O5 B12713827 Heptyl gallate CAS No. 1030-49-5

Heptyl gallate

Cat. No.: B12713827
CAS No.: 1030-49-5
M. Wt: 268.30 g/mol
InChI Key: CMACDBPSYMYMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl gallate is an ester of gallic acid and heptanol, belonging to the family of alkyl gallates. These compounds are known for their antimicrobial and antioxidant properties. This compound, in particular, has garnered attention for its potent antibacterial activity, making it a promising candidate for various applications in medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl gallate can be synthesized through the esterification of gallic acid with heptanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Heptyl gallate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Heptyl gallate is compared with other alkyl gallates such as:

  • Methyl gallate
  • Ethyl gallate
  • Propyl gallate
  • Butyl gallate
  • Octyl gallate

Uniqueness: this compound stands out due to its optimal balance between hydrophobicity and biological activity. It has a longer alkyl chain compared to methyl and ethyl gallates, enhancing its ability to interact with cell membranes. it is less hydrophobic than octyl gallate, making it more soluble in aqueous environments .

Comparison with Similar Compounds

  • Methyl gallate: Shorter alkyl chain, less hydrophobic.
  • Ethyl gallate: Slightly longer alkyl chain than methyl gallate, moderate hydrophobicity.
  • Propyl gallate: Longer alkyl chain, increased hydrophobicity.
  • Butyl gallate: Further increased hydrophobicity.
  • Octyl gallate: Highly hydrophobic, less soluble in water .

Properties

CAS No.

1030-49-5

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

heptyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C14H20O5/c1-2-3-4-5-6-7-19-14(18)10-8-11(15)13(17)12(16)9-10/h8-9,15-17H,2-7H2,1H3

InChI Key

CMACDBPSYMYMKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.